molecular formula C12H11Cl3N2O4 B2811857 N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide CAS No. 452089-00-8

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide

Cat. No. B2811857
CAS RN: 452089-00-8
M. Wt: 353.58
InChI Key: GUIVAQULGXHVFB-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzoyl group, C6H5C(O)-, attached to an amide group, -NH2 . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamides can be determined using various techniques such as NMR spectroscopy and electron diffraction .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can be generated from acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path .


Physical And Chemical Properties Analysis

Benzamides are usually solids at room temperature, and they have higher boiling points than alcohols of similar molar mass . The specific physical and chemical properties can vary depending on the specific structure of the benzamide .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide, also known as 1-benzoyl-3-[2-(trichloromethyl)-1,3-dioxolan-2-yl]urea:

Antimicrobial Applications

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide: has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its unique structure allows it to disrupt microbial cell walls and interfere with essential metabolic processes, making it a potential candidate for developing new antibiotics .

Anticancer Potential

Studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. The compound’s mechanism involves the activation of caspases and the disruption of mitochondrial function, leading to cell death. This makes it a valuable candidate for further research in cancer therapy .

Agricultural Applications

In agriculture, 1-benzoyl-3-[2-(trichloromethyl)-1,3-dioxolan-2-yl]urea has been investigated for its potential as a pesticide. Its effectiveness against a variety of pests, including insects and nematodes, has been demonstrated. The compound’s mode of action involves disrupting the nervous system of pests, leading to paralysis and death .

Antioxidant Properties

The compound has also been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Neuroprotective Effects

Research has shown that N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide exhibits neuroprotective effects. It can protect neurons from damage caused by toxins and oxidative stress. This makes it a potential candidate for developing therapies for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The compound has demonstrated significant anti-inflammatory properties in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Material Science Applications

In material science, this compound has been explored for its potential use in creating advanced materials. Its unique chemical structure allows it to be used as a building block for polymers and nanomaterials. These materials can have applications in electronics, coatings, and other high-tech industries .

Environmental Applications

Lastly, 1-benzoyl-3-[2-(trichloromethyl)-1,3-dioxolan-2-yl]urea has been studied for its potential in environmental applications. It can be used in the development of sensors for detecting pollutants and in the treatment of contaminated water. Its ability to interact with various environmental contaminants makes it a valuable tool for environmental monitoring and remediation .

Synthesis, characterization, antioxidant, and antibacterial activities of new benzamides Design and synthesis of newer N-benzimidazol-2yl benzamide Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Structure-based design, synthesis, and molecular modeling studies of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives A practically simple, catalyst free and scalable synthesis of N-substituted ureas 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one Synthesis, characterization, antioxidant, and antibacterial activities of new benzamides Structure-based design, synthesis, and molecular modeling studies of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives

Mechanism of Action

Safety and Hazards

Like all chemicals, benzamides should be handled with care. They can be harmful if swallowed and are suspected of causing genetic defects .

Future Directions

The future directions in the study and application of benzamides could involve the development of more efficient synthesis methods, the discovery of new applications, and the design of benzamides with improved properties .

properties

IUPAC Name

N-[[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3N2O4/c13-11(14,15)12(20-6-7-21-12)17-10(19)16-9(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIVAQULGXHVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C(Cl)(Cl)Cl)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide

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